REACTION_CXSMILES
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[N:1]1[C:6]2[NH:7][C:8]3[C:13]([C:5]=2[C:4](=O)[NH:3][CH:2]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:4]1[C:5]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[N:1]=[CH:2][N:3]=1
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Name
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|
Quantity
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0.091 g
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Type
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reactant
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Smiles
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N1=CNC(C2=C1NC1=CC=CC=C21)=O
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Name
|
|
Quantity
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8 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed under nitrogen for 24 hours
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Duration
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24 h
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Type
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CUSTOM
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Details
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Phosphorous oxychloride was removed by evaporation
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Type
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CUSTOM
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Details
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the residue was partitioned between water (20 mL) and chloroform (2×20 mL)
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Type
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FILTRATION
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Details
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The organic extracts were filtered through celite
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Type
|
DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
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|
Type
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product
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Smiles
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ClC1=NC=NC=2NC3=CC=CC=C3C21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |